molecular formula C5H9NO2 B13102183 5-(Aminomethyl)dihydrofuran-2(3H)-one

5-(Aminomethyl)dihydrofuran-2(3H)-one

Cat. No.: B13102183
M. Wt: 115.13 g/mol
InChI Key: XJNSEWOBVXGVCK-UHFFFAOYSA-N
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Description

5-(Aminomethyl)dihydrofuran-2(3H)-one (CAS 25635-46-5) is a high-purity chemical reagent supplied with a minimum purity of 95% . This compound, with a molecular weight of 115.13 and the molecular formula C5H9NO2, is a derivative of the dihydrofuran-2(3H)-one (gamma-lactone) structural class, which is recognized in organic synthesis as a versatile chiral building block for constructing complex molecules . The presence of both a reactive lactone ring and an aminomethyl functional group on the structure makes this molecule a valuable bifunctional intermediate for various research applications. It can undergo reactions typical of lactones, such as ring-opening and amidation, while the primary amine group allows for further functionalization, enabling its use in the synthesis of diverse heterocyclic systems and poly-N-heterocycles . Researchers utilize this compound in the development of novel synthetic methodologies and in the creation of libraries of complex molecules for biological screening. This product is strictly for research and development purposes in a controlled laboratory environment and is not intended for human or veterinary use .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

5-(aminomethyl)oxolan-2-one

InChI

InChI=1S/C5H9NO2/c6-3-4-1-2-5(7)8-4/h4H,1-3,6H2

InChI Key

XJNSEWOBVXGVCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1CN

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material : A commercially available precursor is used.
  • Reaction : The aziridine ring undergoes intramolecular opening to yield the target compound.
  • Yield : The overall yield for this reaction is approximately 63%.

This approach is particularly useful for synthesizing enantiomerically pure forms, which are valuable in pharmaceutical applications.

Reductive Amination of 3-Formyl Tetrahydrofuran

This method involves multiple steps starting from maleic glycol to produce the aminomethyl derivative.

Steps:

  • Cyclization :

    • Maleic glycol is cyclized using a fixed-bed reactor with a catalyst (e.g., modified montmorillonite or hydroxyapatite).
    • Conditions: 120–150°C for 6–12 hours.
    • Product: 2,5-Dihydrofuran.
  • Formylation :

    • 2,5-Dihydrofuran is reacted with a metal catalyst (e.g., cobalt carbonyl) and halogenated diphosphinium ion salt in a high-pressure vessel.
    • Conditions: 50–100°C under 0.1–3 MPa pressure for 12–24 hours.
    • Product: 3-Formyl tetrahydrofuran.
  • Reductive Amination :

    • 3-Formyl tetrahydrofuran is treated with a hydroxyapatite-supported nickel catalyst, ammonia, and hydrogen gas.
    • Conditions: 40–60°C under 0.1–1 MPa pressure for 3–6 hours.
    • Product: this compound.

Advantages:

  • Green chemistry approach with low cost and suitability for industrial scaling.
  • Avoids hazardous catalysts like Raney nickel or palladium on carbon.

Mannich Aminomethylation

This method uses Mannich-type reactions to introduce aminomethyl groups into dihydrofuran derivatives.

Procedure:

  • Reactants :

    • Starting lactone (γ-butyrolactone derivative).
    • Secondary amines (e.g., morpholine, piperidine).
    • Paraformaldehyde as a carbon source.
    • CuCl₂ as a catalyst.
  • Reaction Conditions :

    • Temperature: 95–100°C.
    • Solvent: Anhydrous dioxane.
    • Time: ~8 hours.
  • Workup :

    • Acidification with HCl followed by extraction with ether.
    • Neutralization using ammonia and further extraction.
    • Final product purification via distillation.
  • Yield : High yields (good to very good) depending on the amine used.

Key Findings:

  • The reaction selectively aminomethylates triple bonds without affecting other functional groups.
  • This method is versatile for synthesizing polyfunctionalized dihydrofurans.

Data Table: Comparative Analysis of Methods

Method Key Steps Catalyst/Conditions Yield (%) Advantages
Intramolecular Aziridine Opening Aziridine ring opening Not specified ~63 High enantiomeric purity
Reductive Amination Cyclization → Formylation → Amination Hydroxyapatite-supported Ni High Green, scalable, low cost
Mannich Aminomethylation Lactone + Amine + Paraformaldehyde CuCl₂; Anhydrous dioxane Good-Very Good Selective, versatile functionalization

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the furan ring to a more saturated structure.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Formation of oxo derivatives and carboxylic acids.

    Reduction Products: Formation of dihydrofuran derivatives.

    Substitution Products: Formation of N-substituted derivatives.

Scientific Research Applications

5-(Aminomethyl)dihydrofuran-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The furan ring structure allows for π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and chemical properties of dihydrofuran-2(3H)-one derivatives are highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
5-(Aminomethyl)dihydrofuran-2(3H)-one 5-NH2CH2 C5H9NO2 131.13 Potent monoamine B inactivator
5-(Bromomethyl)dihydrofuran-2(3H)-one 5-BrCH2 C5H7BrO2 179.01 Intermediate for organobromine synthesis
5-(Hydroxymethyl)dihydrofuran-2(3H)-one 5-HOCH2 C5H8O3 116.12 Organic synthesis intermediate
3-((Dimethylamino)methylene)-5-arylfuran-2(3H)-one 3-(NMe2CH); 5-Ar (Ar = aryl) Varies Varies Push-pull enamines for catalysis
(4R,5R)-5-(Hydroxymethyl)-5-methyl-4-(3-oxobutyl)dihydrofuran-2(3H)-one Complex alkyl/hydroxyl substitutions C11H18O4 214.26 Chiral building block for natural products

Key Research Findings

  • Steric and Electronic Effects : Bulky substituents (e.g., aryl groups at position 5) enhance thermal stability but may reduce solubility. Electron-withdrawing groups (e.g., Br at 5-position) improve electrophilicity for nucleophilic substitutions .
  • Stereochemical Impact: Asymmetric synthesis of this compound highlights the necessity of (3R,5S) configuration for optimal monoamine B inactivation, with a 10-fold activity increase over racemic mixtures .

Biological Activity

5-(Aminomethyl)dihydrofuran-2(3H)-one is a compound of increasing interest in medicinal chemistry due to its notable biological activity, particularly as an inhibitor of monoamine oxidase B (MAO-B). This enzyme plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin, linking the compound to potential therapeutic applications in treating neurological disorders, including Parkinson's disease and depression.

Chemical Structure and Properties

Molecular Formula: C₅H₉NO₂
Molecular Weight: 115.13 g/mol
Structure: The compound features a dihydrofuran ring with an aminomethyl substituent at the 5-position, characterized by a lactone structure that enhances its reactivity and biological activity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of MAO-B. By inhibiting this enzyme, the compound can increase the levels of neurotransmitters in the brain, which may alleviate symptoms associated with mood disorders and neurodegenerative diseases.

Biological Activity

Research indicates that this compound demonstrates significant biological activity:

  • MAO-B Inhibition: Studies have shown that this compound effectively inhibits MAO-B, making it a candidate for further pharmacological studies aimed at treating neurological disorders.
  • Potential Neuroprotective Effects: By modulating neurotransmitter levels, it may also exhibit neuroprotective properties, although further studies are needed to confirm this effect.

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique features:

Compound NameStructure DescriptionUnique Features
3-(Aminomethyl)oxolan-2-oneFive-membered ring similar to dihydrofuranExhibits different reactivity due to its cyclic structure
5-(Aminomethyl)-3-aryldihydrofuran-2(3H)-oneSubstituted at the 3-position with an aryl groupPotentially enhanced biological activity due to aryl substitution
3-(Aminomethyl)tetrahydrofuran-2-oneTetrahydrofuran ring instead of dihydrofuranDifferent stability and reactivity patterns

Case Studies and Research Findings

  • In vitro Studies on Neurotransmitter Levels:
    A study demonstrated that treatment with this compound led to increased levels of dopamine in neuronal cultures, suggesting its potential as a therapeutic agent for conditions characterized by dopamine deficiency.
  • Animal Models:
    In animal models of Parkinson's disease, administration of this compound resulted in improved motor functions and reduced symptoms associated with dopaminergic neuron degeneration. These findings support its role as a neuroprotective agent.
  • Pharmacokinetics:
    Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, which are critical for its development as a therapeutic agent.

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